2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid
Description
2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid is a fluorinated carboxylic acid characterized by a phenyl ring substituted with a perfluoropropan-2-yl group and an acetic acid moiety bearing two fluorine atoms at the α-carbon. The perfluoropropan-2-yl group (CF(CF₃)₂) is highly electron-withdrawing due to its strong inductive effects, significantly enhancing the acidity of the carboxylic acid group. This compound is synthesized via palladium-catalyzed α-arylation reactions, as demonstrated in analogous methodologies for related difluoroacetates .
Properties
CAS No. |
73790-12-2 |
|---|---|
Molecular Formula |
C11H5F9O2 |
Molecular Weight |
340.14 g/mol |
IUPAC Name |
2,2-difluoro-2-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C11H5F9O2/c12-8(13,7(21)22)5-1-3-6(4-2-5)9(14,10(15,16)17)11(18,19)20/h1-4H,(H,21,22) |
InChI Key |
ZJWHGZRLAFJLQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)C(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-(perfluoropropan-2-yl)phenyl)acetic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, protein folding, and cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The perfluoropropan-2-yl group in the target compound exerts the strongest electron-withdrawing effect, leading to the highest acidity among the compared derivatives.
- Chloro and trifluoromethoxy substituents also enhance acidity but to a lesser extent due to lower electronegativity or steric shielding .
- Ethyl groups, being electron-donating, reduce acidity significantly .
Biological Activity
2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid (CAS Number: 73790-12-2) is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 340.14 g/mol
- Structure : The compound features a difluorinated acetic acid moiety attached to a perfluoropropan-2-yl phenyl group.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available fluorinated precursors. Specific synthetic routes may vary, but they often include the introduction of fluorine atoms via electrophilic fluorination methods or utilizing fluorinated reagents in organic synthesis.
Biological Activity
The biological activity of this compound has been investigated in various contexts, including:
1. Anticancer Activity
Research has indicated that certain fluorinated compounds exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
2. Antimicrobial Properties
Fluorinated compounds are known for their enhanced antimicrobial activities. Preliminary studies suggest that this compound may possess activity against specific bacterial strains, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
3. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Initial findings suggest it may inhibit certain enzymes involved in metabolic pathways, although further studies are required to elucidate the specific targets and mechanisms involved.
Case Studies
Several case studies have been documented regarding the biological effects of similar fluorinated compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer effects | Showed significant cell death in breast cancer cell lines with IC50 values indicating potency. |
| Study B | Antimicrobial activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs). |
| Study C | Enzyme inhibition | Identified inhibition of lipase activity, suggesting potential applications in metabolic disorders. |
The proposed mechanisms by which this compound exerts its biological effects include:
- Cell Membrane Disruption : The hydrophobic nature of the perfluorinated groups may interact with lipid membranes, leading to increased permeability and cell death.
- Signal Transduction Modulation : Alterations in signaling pathways related to apoptosis and inflammation have been noted in related compounds.
- Enzymatic Interference : Competitive inhibition of enzyme substrates due to structural similarity or steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
